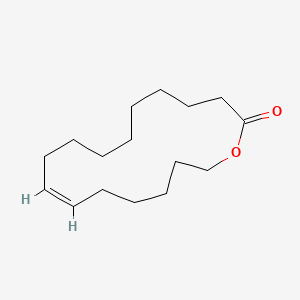
Oxacycloheptadec-11-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacycloheptadec-11-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a lactone, specifically a macrocyclic lactone, which is known for its musky odor. This compound is often used in the fragrance industry due to its pleasant scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxacycloheptadec-11-en-2-one can be synthesized through various methods. One common method involves the cyclization of a long-chain hydroxy acid. For example, the compound can be synthesized from 16-hydroxy-7-hexadecenoic acid through a lactonization reaction. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available reagents such as trimethyl orthoformate and diacetyl oxide. These reagents help in the cyclization process, making the production more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Oxacycloheptadec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom in the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield diols.
Applications De Recherche Scientifique
Oxacycloheptadec-11-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.
Biology: The compound’s musky odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrance-based therapies.
Mécanisme D'action
The mechanism by which oxacycloheptadec-11-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory activity .
Comparaison Avec Des Composés Similaires
Oxacycloheptadec-11-en-2-one is similar to other macrocyclic lactones such as oxacycloheptadec-8-en-2-one and oxacycloheptadec-10-en-2-one. These compounds share a similar ring structure and musky odor but differ in the position of the double bond within the ring. This difference in structure can lead to variations in their olfactory properties and chemical reactivity .
List of Similar Compounds
- Oxacycloheptadec-8-en-2-one
- Oxacycloheptadec-10-en-2-one
- Ambrettolide
- Musk ambrette
Propriétés
Numéro CAS |
36508-31-3 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
(11Z)-1-oxacycloheptadec-11-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h3,5H,1-2,4,6-15H2/b5-3- |
Clé InChI |
MJBVGUVEKHRPDM-HYXAFXHYSA-N |
SMILES isomérique |
C1CCCCC(=O)OCCCCC/C=C\CCC1 |
SMILES canonique |
C1CCCCC(=O)OCCCCCC=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


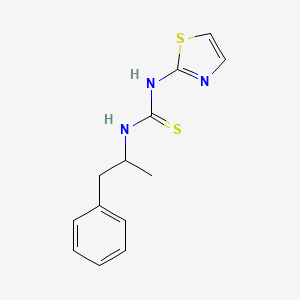
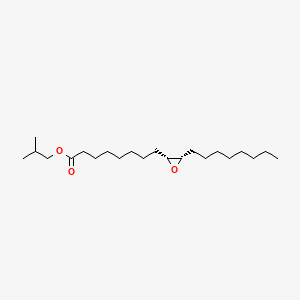
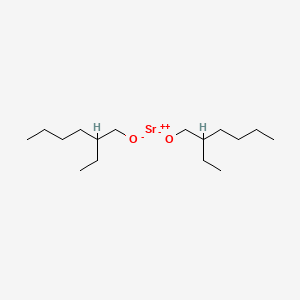
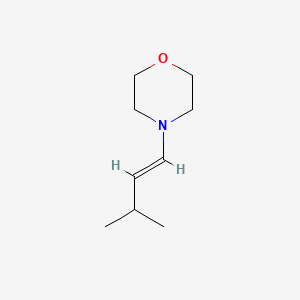
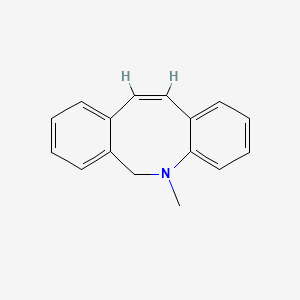

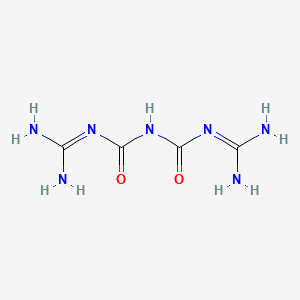
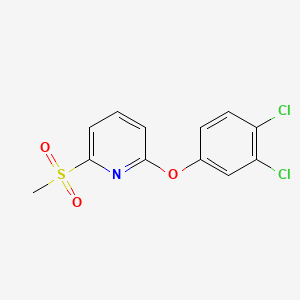
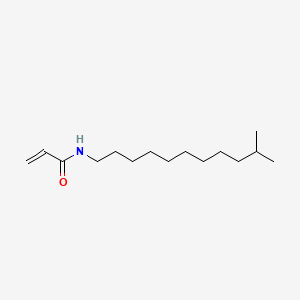
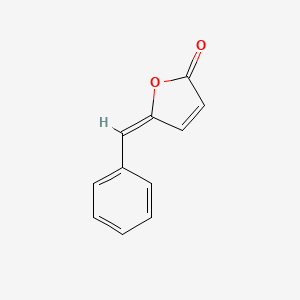
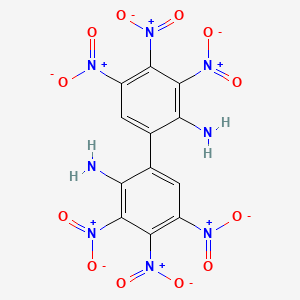

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)

